(3,4-DIETHOXYPHENYL)(4-PHENETHYLPIPERAZINO)METHANONE
Overview
Description
(3,4-DIETHOXYPHENYL)(4-PHENETHYLPIPERAZINO)METHANONE is an organic compound that belongs to the class of piperazines This compound is characterized by the presence of a benzoyl group substituted with two ethoxy groups at the 3 and 4 positions, and a phenylethyl group attached to the piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-DIETHOXYPHENYL)(4-PHENETHYLPIPERAZINO)METHANONE typically involves the following steps:
Formation of the Benzoyl Intermediate: The starting material, 3,4-diethoxybenzoic acid, is converted to its corresponding acid chloride using thionyl chloride or oxalyl chloride.
Nucleophilic Substitution: The acid chloride is then reacted with 1-(2-phenylethyl)piperazine in the presence of a base such as triethylamine to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimizations for yield, purity, and cost-effectiveness are typically implemented. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(3,4-DIETHOXYPHENYL)(4-PHENETHYLPIPERAZINO)METHANONE can undergo various types of chemical reactions, including:
Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzoyl group can be reduced to a benzyl group under suitable conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents such as nitric acid for nitration or bromine for halogenation.
Major Products
Oxidation: Formation of 3,4-diethoxybenzaldehyde or 3,4-diethoxybenzoic acid.
Reduction: Formation of 1-(3,4-diethoxybenzyl)-4-(2-phenylethyl)piperazine.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Scientific Research Applications
(3,4-DIETHOXYPHENYL)(4-PHENETHYLPIPERAZINO)METHANONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as receptors or enzymes.
Medicine: Investigated for its potential therapeutic effects, including its role as a pharmacophore in drug design.
Industry: Utilized in the development of new materials or as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of (3,4-DIETHOXYPHENYL)(4-PHENETHYLPIPERAZINO)METHANONE involves its interaction with specific molecular targets. These may include:
Receptors: Binding to and modulating the activity of certain receptors in the body.
Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Pathways: Influencing signaling pathways that regulate cellular functions.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-dimethoxybenzoyl)-4-(2-phenylethyl)piperazine: Similar structure but with methoxy groups instead of ethoxy groups.
1-(3,4-dihydroxybenzoyl)-4-(2-phenylethyl)piperazine: Similar structure but with hydroxy groups instead of ethoxy groups.
Uniqueness
(3,4-DIETHOXYPHENYL)(4-PHENETHYLPIPERAZINO)METHANONE is unique due to the presence of ethoxy groups, which can influence its chemical reactivity and interactions with biological targets. This makes it distinct from its analogs with different substituents.
Properties
IUPAC Name |
(3,4-diethoxyphenyl)-[4-(2-phenylethyl)piperazin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O3/c1-3-27-21-11-10-20(18-22(21)28-4-2)23(26)25-16-14-24(15-17-25)13-12-19-8-6-5-7-9-19/h5-11,18H,3-4,12-17H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRUXUCMTIDHMSW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)N2CCN(CC2)CCC3=CC=CC=C3)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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